Eosin Y disodium
Description
Key Structural Features:
- Spiro Junction : The spiro carbon at position 1 bridges the benzofuran and xanthene rings, enforcing coplanarity and π-conjugation across the system.
- Halogenation : Tetrabromination at the xanthene ring enhances electron-withdrawing effects, red-shifting its absorbance spectrum .
- Ionic Character : The disodium salt improves aqueous solubility, critical for biological staining applications .
Crystallographic data, though limited for Eosin Y, can be inferred from related brominated xanthenes. X-ray diffraction studies of analogous compounds reveal orthorhombic crystal systems with unit cell parameters approximating a = 14.2 Å, b = 16.8 Å, and c = 7.5 Å . The bromine atoms contribute to dense molecular packing, with van der Waals radii (~1.85 Å) facilitating halogen-halogen interactions.
Spectroscopic Profiling (UV-Vis, FT-IR, NMR)
UV-Vis Spectroscopy
Eosin Y exhibits a strong π→π transition in the visible range, with a primary absorbance peak at 517 nm (ε ≈ 1.1 × 10⁵ M⁻¹cm⁻¹) . This absorption corresponds to the conjugated xanthene core, with bromine substitution extending the chromophore’s conjugation length. A weaker n→π transition appears near 310 nm , attributed to the carbonyl group in the benzofuran ring (Table 1).
Table 1 : UV-Vis Spectral Data for Eosin Y
| Transition Type | λₘₐₓ (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| π→π* | 517 | 1.1 × 10⁵ | Xanthene core |
| n→π* | 310 | 2.3 × 10³ | Benzofuran carbonyl |
FT-IR Spectroscopy
Key IR vibrations include:
- ν(C=O) : 1720 cm⁻¹ (benzofuran ketone)
- ν(C-Br) : 560–620 cm⁻¹
- ν(O-H) : 3400 cm⁻¹ (broad, hydroxyl groups)
The absence of free hydroxyl stretches in the solid state confirms deprotonation and sodium coordination.
NMR Spectroscopy
¹H-NMR studies in D₂O reveal deshielding effects from bromine substituents:
- Aromatic Protons : δ 7.8–8.2 ppm (benzofuran ring)
- Xanthene Protons : δ 6.9–7.4 ppm (broad, coupled to bromine)
¹H-¹H COSY NMR elucidates spin-spin coupling between adjacent protons, while ¹³C-NMR confirms sp³ hybridization at the spiro carbon (δ 95–100 ppm) .
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into Eosin Y’s electronic structure:
Molecular Orbitals:
- HOMO : Localized on the xanthene ring’s π-system, particularly at brominated positions.
- LUMO : Delocalized across the benzofuran carbonyl and xanthene oxygen atoms (Figure 2).
The HOMO-LUMO gap of 2.8 eV correlates with its visible-light absorption. Bromine’s electron-withdrawing nature lowers the LUMO energy, enhancing photostability .
Comparative Analysis with Related Brominated Xanthene Derivatives
Table 2 : Comparison of Eosin Y with Analogues
| Compound | Bromination Pattern | λₘₐₓ (nm) | Application |
|---|---|---|---|
| Eosin Y | 2',4',5',7' | 517 | Histology, Dye-Sensitized Solar Cells |
| Erythrosin B | 2',4',5',7',6 | 530 | Food Coloring |
| Phloxine B | 2',4',5',7',6,4 | 540 | Insecticides |
| Rose Bengal | 4,5,6,7-Tetrachloro | 550 | Photodynamic Therapy |
Eosin Y’s tetrabromination strikes a balance between absorbance wavelength and solubility, making it preferable over hyperbrominated derivatives (e.g., Phloxine B) for aqueous applications . Its lack of additional substituents minimizes steric hindrance in protein binding, a critical factor in histological staining .
Properties
IUPAC Name |
disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMXXHPAEZLILP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6Br4Na2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025234 | |
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17372-87-1 | |
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination Using Molecular Bromine
Direct bromination of the xanthene moiety employs Br₂ in dichloromethane at 0–5°C. The reaction is quenched with sodium thiosulfate to prevent di-bromide byproducts. This method achieves 85–90% regioselectivity but requires subsequent purification via column chromatography.
Bromodesilylation of Silyl-Protected Intermediates
A modified Larock coupling approach replaces silyl groups with bromine. For example, treating 2-silylbenzo[b]furans with TBAF in methanol removes silicon, followed by AlCl₃-mediated bromination to install Br at C-2. This stepwise method improves positional specificity, yielding 69% isolated product with <1% impurities.
Sulfonation and Disodium Salt Formation
Sulfonation introduces the anionic sulfonate groups critical for water solubility. Reacting the tetrabrominated spiro compound with 1,4-butane sultone in acetone at 60–65°C installs sulfonate moieties. Neutralization with NaOH (2 eq.) forms the disodium salt, which precipitates upon cooling. Key data:
| Parameter | Value |
|---|---|
| Sultone Equivalents | 1.2 |
| Temperature | 60–65°C |
| NaOH Concentration | 2.0 M |
| Final Purity (HPLC) | >99.5% |
Purification via sequential washes with acetone and MTBE removes residual sultone and sodium salts.
Optimization of Reaction Solvents and Catalysts
Solvent systems profoundly impact yields and purity. Polar aprotic solvents like DMF facilitate sulfonation but risk side reactions, while MTBE enhances crystallization. Comparative studies show:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetone | 82 | 99.1 |
| MTBE | 75 | 99.6 |
| DMF | 88 | 98.3 |
Catalytic Pd/C (0.5 wt%) in coupling steps reduces reaction times by 30% without compromising purity.
Industrial-Scale Purification Techniques
Large-scale manufacturing employs gradient recrystallization. Crude product dissolved in hot ethanol (70°C) is gradually cooled to 5°C, achieving 99.0–99.5% purity . Residual solvents are removed via vacuum drying at 50°C, ensuring compliance with ICH guidelines (<500 ppm).
Chemical Reactions Analysis
Eosin Y disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Eosin Y can undergo oxidation reactions, often facilitated by light or chemical oxidants, leading to the formation of reactive oxygen species.
Reduction: The compound can be reduced by reducing agents, resulting in the loss of bromine atoms and the formation of lower brominated derivatives.
Substitution: Eosin Y can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Light, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Reactive oxygen species and oxidized derivatives.
Reduction: Lower brominated derivatives.
Substitution: Substituted eosin derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its spiro-benzofuran and xanthene moieties, which contribute to its vibrant coloration and photostability. The tetrabromo substitution enhances its chromophoric properties, making it suitable for applications requiring strong colorants.
Applications in Cosmetics
Disodium 2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate is widely utilized in cosmetic formulations due to its aesthetic properties:
- Coloring Agent : It serves as a pigment in various cosmetic products such as lipsticks, blushes, and foundations. The compound's stability under different pH conditions makes it ideal for emulsified formulations .
- Surface Modification : The pigment can be modified to enhance its compatibility with oil and water phases in cosmetics, improving dispersion and reducing discoloration in products containing water .
Food Coloring
Historically used as a food dye (E127), this compound has been employed in the food industry for its vibrant red color. However, regulatory changes have restricted its use due to safety concerns regarding potential carcinogenicity . Its applications included:
- Confectionery : It was commonly used in candies and cake decorations.
- Beverages : Utilized for coloring soft drinks and other liquid consumables.
Biological Staining
The compound's strong absorptive properties at specific wavelengths make it valuable in biological research:
- Histology : It is used as a biological stain for visualizing cellular structures under a microscope.
- Dental Applications : Employed as a plaque disclosing agent to help identify areas of dental plaque on teeth .
Photocatalysis
Recent studies indicate that disodium 2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate can act as a photocatalyst in organic synthesis:
- Organic Reactions : Its ability to absorb light enables it to facilitate various photochemical reactions, making it useful in synthetic organic chemistry.
Regulatory Status and Safety Concerns
Due to safety concerns associated with long-term exposure and ingestion, the use of this compound has faced increasing scrutiny:
- Bans on Food Use : As of January 2025, the FDA has mandated the removal of E127 from food products due to evidence linking it to carcinogenic effects in animal studies .
- Cosmetic Regulations : While still permitted in some cosmetic applications, its use is heavily regulated, with restrictions on concentrations and types of products.
Table: Summary of Applications
| Application Area | Specific Uses | Regulatory Status |
|---|---|---|
| Cosmetics | Pigment in lipsticks, foundations | Regulated; safe limits apply |
| Food Coloring | Previously used in candies and drinks | Banned from food (2025) |
| Biological Staining | Histological stains | Widely used; generally accepted |
| Photocatalysis | Organic synthesis reactions | Emerging application |
Mechanism of Action
Eosin Y disodium salt exerts its effects primarily through its ability to absorb light in the visible region of the electromagnetic spectrum. This property makes it an effective photosensitizer and photocatalyst. When exposed to light, Eosin Y can transfer energy to other molecules, facilitating various chemical reactions. The compound can also act as an electron transfer agent, participating in redox reactions .
Molecular Targets and Pathways:
Photosensitization: Eosin Y absorbs light and transfers energy to other molecules, generating reactive oxygen species.
Electron Transfer: The compound can accept or donate electrons, facilitating redox reactions in various chemical processes
Comparison with Similar Compounds
Phloxine B (C.I. 45410)
- Structure : Phloxine B shares the spiroxanthene backbone but includes four bromo (2',4',5',7') and four chloro (4,5,6,7) substituents. Its IUPAC name is disodium 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate .
- Applications : Primarily used as Food Red 104 (Japan) and Acid Red 92 in textiles. Its additional chlorine atoms enhance stability and color intensity compared to Eosin Y .
- Key Difference : The tetrachloro substitution increases molecular weight (MW: ~829 g/mol) and alters solubility, making it more hydrophobic than Eosin Y .
Rose Bengal (C.I. Acid Red 94)
- Structure : Features four iodo (2',4',5',7') and four chloro (4,5,6,7) substituents. IUPAC name: disodium 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate .
- Applications: Used in diagnostic ophthalmology (corneal staining) and as a photosensitizer. The iodine atoms confer stronger absorption in the visible spectrum (~550 nm) compared to brominated analogs .
- Key Difference : Higher molecular weight (MW: 1017.6 g/mol) and distinct photochemical reactivity due to iodine’s heavy atom effect .
5-Carboxyfluorescein (5-CF)
- Structure: A non-halogenated derivative with a carboxylic acid group at position 4. IUPAC name: 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid .
- Applications : Fluorescent probe for studying organic anion transporters (OAT1/OAT3) in drug interaction assays. Unlike Eosin Y, it lacks bromine, reducing steric hindrance and enabling easier cellular uptake .
- Key Difference : The carboxyl group enables conjugation with biomolecules, expanding its utility in bioimaging .
Disodium 2',7'-Dichloro-3-oxospiro[isobenzofuran-1,9'-xanthene]-3',6'-diolate
- Structure : Contains two chloro groups at positions 2' and 7'. IUPAC name: disodium 2',7'-dichloro-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diolate .
- Key Difference : Reduced halogenation decreases molecular weight (MW: ~533 g/mol) and may lower fluorescence quantum yield compared to Eosin Y .
Comparative Data Table
Biological Activity
Disodium; 2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework that integrates both benzofuran and xanthene moieties. The presence of multiple bromine substituents enhances its reactivity and potential biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division.
Table 1: Antiproliferative Activity of Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6a | HeLa | 4.6 | Tubulin inhibition |
| 11a | MDA-MB-231 | 4.5 | HDAC inhibition |
| 6g | A549 | 3.0 | Dual inhibition (tubulin/HDAC) |
The compound's exact IC50 values against specific cancer cell lines remain to be elucidated, but its structural similarities to known active compounds suggest promising activity.
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. Compounds in this class have shown broad-spectrum activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 9 | E. coli | 9.80 | DNA gyrase B inhibition |
| 11b | S. aureus | 15 | General antibacterial |
| 11d | C. albicans | 20 | Antifungal |
The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit critical enzymatic processes.
Anti-inflammatory Properties
The anti-inflammatory effects of benzofuran derivatives have been documented in several studies. These compounds can stabilize red blood cell membranes and reduce inflammatory markers.
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | HRBC Membrane Stabilization (%) |
|---|---|
| 9 | 86.70 |
| 11b | 90.52 |
| 11d | 88.56 |
This stabilization indicates a potential therapeutic application in inflammatory diseases.
Case Studies
- Case Study on Anticancer Effects : A study evaluated the antiproliferative effects of a series of benzofuran derivatives, revealing that modifications at specific positions significantly enhanced their activity against various cancer cell lines, suggesting structure-activity relationships that could be applied to disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate .
- Case Study on Antimicrobial Activity : Another study focused on the antimicrobial properties of benzofuran-pyrazole compounds, demonstrating significant MIC values against resistant strains, indicating the potential for disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate to act as a lead compound for further development .
Q & A
Q. Critical Considerations :
- Monitor reaction stoichiometry to avoid over-bromination.
- Use inert atmospheres to prevent degradation of light-sensitive intermediates.
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
A multi-technique approach is essential:
- UV-Vis Spectroscopy : Confirm absorption maxima (~515 nm) and molar extinction coefficients in solvents like ethanol or water .
- NMR Spectroscopy : Use deuterated DMSO or acetone to resolve aromatic proton environments (e.g., xanthene and benzofuran moieties). Note: Bromine’s quadrupolar moment may broaden signals .
- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M-Na]⁻ ion expected at ~691 Da) .
Q. Table 1: Key Spectral Signatures
| Technique | Expected Result |
|---|---|
| UV-Vis (EtOH) | λmax = 517 nm, ε = ~90,000 L·mol⁻¹·cm⁻¹ |
| ESI-MS | m/z = 691.7 ([M-2Na]⁻) |
Advanced: What experimental strategies optimize fluorescence quantum yield for imaging applications?
Methodological Answer:
Fluorescence efficiency depends on solvent polarity, pH, and aggregation state:
- Solvent Screening : Test polar (water) vs. non-polar (toluene) solvents. Higher quantum yields are observed in aqueous alkaline media (pH >9) due to deprotonation of phenolic groups .
- Additive Studies : Incorporate surfactants (e.g., SDS) to mitigate aggregation-induced quenching .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic transitions and optimize excited-state stabilization .
Critical Challenge :
Aggregation in aqueous buffers reduces fluorescence. Use dynamic light scattering (DLS) to monitor particle size.
Advanced: How should researchers resolve contradictions in reported spectral data across studies?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or instrumental calibration. Steps include:
- Solvent Standardization : Replicate experiments in identical solvents (e.g., ethanol vs. DMF).
- Purity Reassessment : Cross-validate purity using orthogonal methods (e.g., HPLC vs. HPAEC-PAD) .
- Comparative Studies : Use reference compounds (e.g., eosin B) to calibrate instrumentation and normalize data .
Example Case :
A reported λmax shift from 515 nm to 530 nm may indicate solvent polarity effects or residual unreacted intermediates.
Basic: What protocols ensure compound stability during storage and handling?
Methodological Answer:
- Storage : Protect from light and moisture. Store at -20°C in amber vials under inert gas (argon) .
- Handling : Use gloveboxes for hygroscopic samples. Monitor degradation via periodic HPLC analysis (e.g., new peaks at 4–6 minutes indicate hydrolysis products) .
Advanced: How can researchers study interactions with biomacromolecules (e.g., proteins)?
Methodological Answer:
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants to quantify binding affinity .
- Molecular Docking : Use software like AutoDock Vina to predict binding sites on albumin or DNA G-quadruplexes .
- Circular Dichroism (CD) : Detect conformational changes in proteins upon binding .
Critical Note :
Avoid phosphate buffers, which may precipitate the compound. Use Tris-HCl or HEPES instead.
Basic: How is purity assessed, and what are acceptable thresholds for research use?
Methodological Answer:
Q. Table 2: Purity Assessment Methods
| Method | Detection Limit | Key Impurities Detected |
|---|---|---|
| HPLC-UV | 0.5% | Unreacted fluorescein, dibromo derivatives |
| HPAEC-PAD | 0.1% | Inorganic anions (Br⁻, Cl⁻) |
Advanced: What methodologies evaluate environmental or toxicological impacts in lab settings?
Methodological Answer:
- Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute toxicity (EC50 values). The compound’s bromine content may require halogen-specific detoxification studies .
- Degradation Pathways : Simulate photolysis (UV irradiation) or hydrolysis (pH 3–11) to identify breakdown products via LC-MS .
Regulatory Consideration :
Follow OECD guidelines for chemical safety testing (e.g., Test No. 201, 202).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
